Sanguinarine chloride hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sanguinarine chloride hydrate typically involves the extraction from plant sources followed by purification processes. The compound can be isolated from the roots of Sanguinaria canadensis using solvent extraction methods. The extracted compound is then subjected to chromatographic techniques to obtain pure sanguinarine chloride .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sanguinarine chloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxysanguinarine.
Reduction: Reduction reactions can convert sanguinarine chloride to dihydrosanguinarine.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxysanguinarine
Reduction: Dihydrosanguinarine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sanguinarine chloride hydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects and its ability to induce apoptosis in cancer cells.
Industry: Used in the formulation of antimicrobial agents and natural pesticides.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines.
Anticancer: Induces apoptosis in cancer cells by activating caspases and generating reactive oxygen species.
Comparison with Similar Compounds
Sanguinarine chloride hydrate is unique due to its diverse biological activities and complex structure. Similar compounds include:
Dihydrosanguinarine: A reduced form with similar biological activities.
Oxysanguinarine: An oxidized form with distinct properties.
Chelerythrine: Another alkaloid with similar antimicrobial and anticancer properties.
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4.ClH.H2O/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;;/h2-8H,9-10H2,1H3;1H;1H2/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCOXSCAMNPLFI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099738-80-3 |
Source
|
Record name | Sanguinarine Chloride Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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